molecular formula C11H13N3 B7891947 N-Isopropyl-4-quinazolineamine

N-Isopropyl-4-quinazolineamine

Cat. No.: B7891947
M. Wt: 187.24 g/mol
InChI Key: CMSXNSKVLIDUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-4-quinazolineamine is a chemical compound featuring the quinazoline core structure, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and organic synthesis. This specific derivative is offered as a building block for researchers investigating the properties of novel quinazoline-based scaffolds. Quinazoline and quinazolinone derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities. They represent a versatile pharmacophore with documented applications in developing targeted therapeutic agents. Scientific reviews highlight that the quinazoline nucleus is a key structural component in several commercially available drugs and is extensively studied for its potential in oncology research . These compounds can interact with a variety of biological targets, including kinase enzymes and tubulin, leading to the inhibition of cancer cell proliferation . The structural flexibility of the quinazoline core allows for extensive modification, making derivatives like this compound valuable starting points for the synthesis and screening of new chemical entities . This product is provided for research purposes as part of early-stage discovery efforts. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new potent inhibitors for various diseases. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8(2)14-11-9-5-3-4-6-10(9)12-7-13-11/h3-8H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSXNSKVLIDUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of N Isopropyl 4 Quinazolineamine Derivatives

Principles of SAR in Quinazoline-Based Compounds

The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on the fused ring system. SAR studies have revealed that positions 2, 4, 6, and 8 are particularly significant for modulating pharmacological effects. nih.govnih.gov The pyrimidine (B1678525) portion of the quinazoline ring, with its two nitrogen atoms (N-1 and N-3), is often critical for interaction with biological targets, such as the hinge region of kinases, through hydrogen bonding. mdpi.com

Key principles derived from extensive research include:

Substitution Patterns: The type, size, and electronic properties of substituents at key positions dictate the molecule's affinity and selectivity for its target. nih.gov

Target-Specific Interactions: For enzyme inhibitors, such as those targeting kinases, specific substitutions are required to fit into the ATP-binding pocket and form key interactions with amino acid residues. mdpi.com For instance, the 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR kinase inhibitors. mdpi.com

The diverse biological activities reported for quinazoline derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the versatility of this scaffold and the importance of fine-tuning its structure for specific therapeutic applications. nih.gov

Conformational and Electronic Influences of the N-Isopropyl Group on Biological Activity

While direct and extensive studies on the specific conformational and electronic effects of the N-isopropyl group at the 4-amino position of quinazoline are not widely detailed in the available literature, its influence can be inferred from fundamental principles of medicinal chemistry. Steric and electronic effects are nonbonding interactions that significantly influence the shape, conformation, and reactivity of molecules, which in turn determines how a drug interacts with its biological target. wikipedia.orgchemrxiv.org

Conformational and Steric Effects: The isopropyl group is bulkier than smaller alkyl groups like methyl or ethyl. This steric bulk can have several consequences:

Receptor Binding: The size and shape of the isopropyl group can influence how the molecule fits into a binding pocket. It may provide a better van der Waals interaction if the pocket is accommodating, thus increasing affinity. Conversely, it could cause steric hindrance, preventing optimal binding and reducing activity if the pocket is narrow. wikipedia.orgnyu.edu

Conformational Restriction: The isopropyl group can restrict the rotation around the C4-N bond, locking the molecule into a more rigid conformation. This pre-organization can be beneficial if the resulting conformation is the one required for biological activity (the "bioactive conformation"), as it reduces the entropic penalty of binding.

Selectivity: Steric hindrance can be exploited to achieve selectivity. A bulky group might prevent a molecule from binding to an undesired off-target that has a smaller binding site. wikipedia.org

Electronic Effects: The isopropyl group is an electron-donating group through induction (+I effect). This electronic influence can affect the properties of the 4-aminoquinazolineamine molecule:

Basicity of the Amino Group: The electron-donating nature of the isopropyl group increases the electron density on the adjacent nitrogen atom of the amino group. This enhances the basicity (pKa) of the amine, making it more likely to be protonated at physiological pH. This can be crucial for forming ionic bonds or strong hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target's active site.

Aromatic Ring Reactivity: The inductive effect can also slightly influence the electron distribution within the quinazoline ring system, which could subtly modulate its interactions and reactivity.

Impact of Substituents on the Quinazoline Core and Peripheral Moieties

The C-2 position of the quinazoline ring is a key site for modification, and substitutions here significantly impact the pharmacological profile of the resulting compounds. nih.gov The nature of the substituent at this position can influence potency, selectivity, and the type of biological activity observed.

Research has shown that small, lipophilic groups at the C-2 position can be beneficial for certain activities. nih.gov For instance, the incorporation of methyl, amine, or thiol groups at this position has been found to be essential for the antimicrobial activity of some quinazolinone derivatives. wikipedia.org In the context of anticancer activity, placing a thioalkyl fragment at C-2 has been shown to increase potency. nih.gov

Furthermore, the introduction of aryl or heteroaryl rings at the C-2 position can lead to potent compounds. Studies on 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency against various cancer cell lines. researchgate.net The electronic properties of substituents on these aryl rings also play a role; for example, meta and para pyridyl rings at the C-2 position of quinazoline produced promising activity in BCRP inhibitors. nih.gov The electronic effect of the 2-substituent can influence the polarity and reactivity of the N3-C4 double bond in the quinazoline ring. ubaya.ac.id

Table 1: Effect of C-2 Substitutions on Quinazoline Activity

Substituent at C-2Observed Biological EffectReference
Methyl, Thiol GroupsEssential for antimicrobial activity wikipedia.org
Thioalkyl FragmentIncreased anticancer activity nih.gov
Aryl/Heteroaryl RingsAntiproliferative potency; BCRP inhibition nih.govresearchgate.net
Small Lipophilic GroupsMay increase tubulin polymerization inhibition nih.gov

The amino group at the C-4 position is a cornerstone for the biological activity of many quinazoline series, acting as a crucial anchor for binding to various biological targets. wikipedia.org Modifications at this position, particularly the nature of the N-substituent, are a primary strategy for optimizing potency and selectivity. chemrxiv.org

The 4-anilino (a phenylamino (B1219803) group) substitution pattern is famously employed in numerous tyrosine kinase inhibitors. mdpi.com The aniline (B41778) ring can be further substituted to enhance activity. For example, small, lipophilic substituents like -Cl and -CH₃ in the meta and para positions of the aniline ring can elevate inhibitory activity against kinases like EGFR and VEGFR2, whereas ortho-substitution often leads to less potent compounds. rsc.org

Beyond simple anilines, extending the group at the 4-amino position with linkers such as urea, thiourea, or acetamido moieties has proven to be a successful strategy. rsc.org Replacing the aniline residue with other aromatic or heteroaromatic systems, such as 3-amino-pyridine or an indol-5-amine, has also led to compounds with conserved or even enhanced activity. mdpi.com The flexibility of the substituent at C-4 can be increased by inserting groups like thiophene-2-ylmethanamine, which can improve conformational freedom and biological activity. mdpi.com

Table 2: Influence of Modifications at the C-4 Amino Position

Modification at C-4Example SubstituentImpact on ActivityReference
Anilino Substitution3-chloroanilinePotent kinase inhibition; meta/para substitution is favorable. nih.govrsc.org
Linker IncorporationPhenyl ureaCan lead to dual EGFR/VEGFR2 inhibitors. rsc.org
Heteroaromatic AmineN-(3-bromo-1H-indol-5-yl)Led to sub-nanomolar IC₅₀ values for pan-HER inhibition. mdpi.com
Flexible LinkersThiophene-2-ylmethanamineIncreases conformational flexibility and antiproliferative activity. mdpi.com
Alkylamine SubstitutionDecylamineBeneficial for antimicrobial activity. nih.gov

Substitutions on the benzene (B151609) portion of the quinazoline core, particularly at positions 6 and 8, are critical for modulating activity. The introduction of halogen atoms at these positions is a common and effective strategy in drug design. wikipedia.org

The presence of halogens like chlorine, bromine, or iodine at C-6 and C-8 can significantly improve antimicrobial activities. wikipedia.org Specifically, the incorporation of iodine at both the 6 and 8 positions has been shown to markedly improve antibacterial potency. wikipedia.org In anticancer applications, electron-rich substituents or halogens at the C-6 position are known to enhance activity. researchgate.net For example, selectivity for the HER2 kinase over EGFR was found to depend on the substituents at C-6. mdpi.com

However, the effect can be detrimental in some cases. For instance, in one series of 2,4,6-trisubstituted quinazolines, an iodo-group at C-6 was found to be detrimental to antimicrobial activity. nih.gov This highlights that the influence of a substituent is context-dependent, relying on the other groups present on the scaffold and the specific biological target. Besides halogens, other groups like electron-donating methoxy (B1213986) groups at positions 6 and 7 have been shown to increase the activity of certain kinase inhibitors. mdpi.com

Table 3: Summary of SAR at Positions 6 and 8

PositionSubstituentObserved EffectReference
6 and 8Halogen (e.g., Iodine)Improved antimicrobial and antibacterial activity. wikipedia.org
6Halogen / Electron-rich groupsCan promote anticancer and antimicrobial activity. researchgate.net
6Iodo-groupDetrimental to activity in a specific 2,4,6-trisubstituted series. nih.gov
6 and 7Electron-donating groups (e.g., -OCH₃)Increased antiproliferative activity in some kinase inhibitors. mdpi.com

The strategy of incorporating additional heterocyclic or aromatic rings onto the quinazoline scaffold is a powerful method for optimizing biological activity, enhancing potency, and modulating selectivity. These appended moieties can form additional interactions with the target protein, access new binding pockets, or alter the physicochemical properties of the parent molecule. nyu.edu

These moieties can be attached at various positions:

At Position 2: Fusing a benzimidazole (B57391) ring to the quinazoline core has been shown to yield compounds with excellent antifungal activity. nyu.edu

At Position 3: Attaching diverse heterocyclic rings to the N-3 position is a known strategy for enhancing chemotherapeutic action. researchgate.net

At Position 4: Linking a thiophene-2-ylmethanamine group to the 4-amino position increased conformational flexibility and antiproliferative activity. mdpi.com Similarly, introducing an N-(3-bromo-1H-indol-5-yl) scaffold at this position led to potent pan-HER inhibitors. mdpi.com

At Position 6 or 7: Attaching moieties like a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position has been used to create dual EGFR/VEGFR2 inhibitors. rsc.org

The hybridization of the quinazoline core with other pharmacologically active heterocycles like triazole, thiadiazole, or pyridine (B92270) often results in synergistic effects, leading to compounds with superior biological profiles compared to the individual components. nih.govresearchgate.net

SAR for Specific Biological Activities and Target Interactions

SAR studies for N-Isopropyl-4-quinazolineamine and its related 4-aminoquinazoline analogues have revealed key structural features that govern their interactions with various biological targets. Modifications to the quinazoline core, particularly at the C-6 and C-7 positions, and variations of the substituent at the C-4 amino position, significantly influence potency and selectivity.

The 4-aminoquinazoline scaffold is a well-established pharmacophore for inhibiting tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov SAR studies on these compounds have established a clear model for interaction within the ATP-binding site of the EGFR kinase domain.

Key SAR Findings:

Quinazoline Core: The quinazoline ring system is considered a crucial element for activity. researchgate.net The nitrogen atoms at positions 1 (N-1) and 3 (N-3) are pivotal. N-1 typically forms a critical hydrogen bond with the backbone amide of a methionine residue (Met793) in the hinge region of the kinase, anchoring the inhibitor in the ATP pocket. nih.gov

C-4 Substituent: The substituent at the C-4 amino position projects into a hydrophobic pocket. researchgate.net While many highly potent inhibitors feature a substituted aniline group at this position (4-anilinoquinazolines), the nature of this group can be varied. researchgate.net An N-isopropyl group, being a small, hydrophobic, aliphatic moiety, would interact differently than a larger, aromatic aniline ring, potentially altering the selectivity and potency profile.

C-6 and C-7 Positions: This region of the quinazoline core is exposed to the solvent-accessible region at the entrance of the ATP binding cleft. researchgate.net Substitutions at these positions significantly modulate inhibitory activity. Generally, small, electron-donating groups, such as methoxy (–OCH3) groups, at the C-6 and C-7 positions lead to a substantial increase in potency against EGFR. researchgate.net This is exemplified by the 6,7-dimethoxy substitution pattern found in many potent kinase inhibitors. researchgate.net

Irreversible Inhibition: Introduction of a reactive group, like an acrylamide (B121943) moiety, at the C-6 position can lead to the formation of a covalent bond with a cysteine residue (Cys773) near the ATP-binding site, resulting in irreversible inhibition. acs.org

Table 1: SAR Summary for Tyrosine Kinase Inhibition

Structural Position Favorable Substitutions/Features Rationale for Activity
Quinazoline N-1 Unsubstituted Forms critical H-bond with kinase hinge region (Met793). nih.gov
C-4 Amino Group Small hydrophobic groups (e.g., Isopropyl) or substituted anilino groups Occupies a hydrophobic pocket; influences potency and selectivity. researchgate.netresearchgate.net
C-6 and C-7 Small electron-donating groups (e.g., -OCH3) Enhances binding affinity and potency. researchgate.net
C-6 Acrylamide moiety Can lead to irreversible inhibition via covalent bond formation. acs.org

Quinazoline and its derivatives have demonstrated significant potential as antimicrobial agents, acting against a range of bacterial and fungal pathogens. nih.govrphsonline.com SAR studies have identified several structural modifications that enhance their efficacy. The mechanism of action for some derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.govnih.gov

Key SAR Findings:

C-2 and C-4 Positions: Modifications at the C-2 and C-4 positions of the quinazoline ring are critical for antimicrobial activity. A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. rsc.org One lead compound from this study showed potent activity with Minimum Inhibitory Concentrations (MICs) of 3.9 μg/mL against E. coli, S. aureus, and Staphylococcus epidermidis, and 7.8 μg/mL against methicillin-resistant S. aureus (MRSA). rsc.org

Targeting DNA Gyrase: Many quinazolinone derivatives exert their antibacterial effects by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.govmdpi.com Molecular docking studies of certain 4-substituted quinazolines have elucidated their binding mode to the DNA gyrase enzyme, explaining their antimicrobial action. nih.gov

Gram-Positive vs. Gram-Negative Activity: The antimicrobial spectrum is highly dependent on the substitution pattern. Studies on 4(3H)-quinazolinones revealed activity primarily against Gram-positive organisms like S. aureus, with modest to no activity against Gram-negative organisms. acs.orgnih.gov However, other studies on quinazolinone Schiff base derivatives showed good activity against Gram-negative species like E. coli. nih.gov

Specific Substitutions: In a study of 2-isopropylquinazolin-4(3H)-one derivatives, substitutions on a thiazolylamino ring at the N-3 position with fluorine, chlorine, and nitro groups resulted in the most favorable antimicrobial activity. researchgate.netresearchgate.net

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

Compound Class Target Organism(s) Activity (MIC) Key Structural Feature
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine (Lead Compound A5) E. coli, S. aureus, S. epidermidis 3.9 µg/mL N4-benzyl, N2-isopropyl substitution
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine (Lead Compound A5) MRSA 7.8 µg/mL N4-benzyl, N2-isopropyl substitution
3-((4-(4-chlorophenyl)thiazol-2-yl)amino)-2-isopropylquinazolin-4(3H)-one E. coli 50 µg/mL 2-isopropyl, 3-thiazolylamino with 4-Cl-phenyl
3-((4-(4-chlorophenyl)thiazol-2-yl)amino)-2-isopropylquinazolin-4(3H)-one S. aureus 50 µg/mL 2-isopropyl, 3-thiazolylamino with 4-Cl-phenyl

Data derived from multiple studies for illustrative purposes. rsc.orgresearchgate.net

Beyond tyrosine kinases and microbial enzymes, the versatile quinazoline scaffold has been explored for its inhibitory activity against other enzyme families, revealing its potential for treating a variety of conditions, including neurodegenerative diseases.

Key SAR Findings:

Cholinesterase Inhibition: Several quinazoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.comnih.gov SAR studies in this area have shown that specific substitutions can produce potent and selective inhibitors. For instance, in one series of derivatives, a particular compound displayed promising AChE inhibitory activity with an IC50 value of 0.26 ± 0.07 μM, while another was a highly potent BChE inhibitor with an IC50 of 0.08 ± 0.01 μM. researchgate.net The quinoline (B57606) moiety, structurally related to quinazoline, is known to bind to the peripheral anionic site (PAS) of AChE. arabjchem.org

Phosphoinositide 3-kinase (PI3K) Inhibition: The 4-aminoquinazoline core has also been utilized to develop inhibitors of the PI3K signaling pathway, which is often dysregulated in cancer. nih.gov A study on novel 4-aminoquinazoline derivatives identified a compound that selectively inhibited the PI3Kα isoform with an IC50 of 13.6 nM, leading to cell cycle arrest and apoptosis in cancer cells. nih.govlookchem.com

PARP Inhibition: Certain 4-hydroxyquinazoline (B93491) derivatives have been identified as effective inhibitors of Poly (ADP-ribose) polymerase (PARP), another important target in cancer therapy. One such derivative exhibited an in vitro IC50 value of 63.81 ± 2.12 nM against PARP1. mdpi.com

Table 3: Inhibition of Various Enzymes by Quinazoline Derivatives

Enzyme Target Compound Class Potency (IC50) Therapeutic Area
Acetylcholinesterase (AChE) Quinazoline derivative (7j) 0.26 µM Alzheimer's Disease
Butyrylcholinesterase (BChE) Quinazoline derivative (7c) 0.08 µM Alzheimer's Disease
PI3Kα 4-aminoquinazoline derivative (6b) 13.6 nM Cancer
PARP1 4-hydroxyquinazoline derivative (B1) 63.81 nM Cancer

Data derived from multiple studies for illustrative purposes. researchgate.netnih.govmdpi.com

Mechanistic Investigations of N Isopropyl 4 Quinazolineamine S Biological Actions at the Molecular Level

Elucidation of Target Engagement and Binding Mechanisms

The interaction of N-Isopropyl-4-quinazolineamine with its biological targets is a critical area of investigation. Studies have employed a variety of techniques to understand how this compound binds to specific proteins and inhibits their function.

Direct Binding Assays and Kinase Inhibition Kinetics

While specific direct binding assays and detailed kinase inhibition kinetic data for this compound are not extensively available in the public domain, the broader class of quinazoline (B50416) derivatives has been widely characterized as potent inhibitors of various protein kinases. For instance, related quinazoline compounds have demonstrated significant inhibitory potential against kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). It is through the inhibition of such kinases that many quinazoline derivatives exert their cellular effects.

Downstream Cellular Pathway Modulation

The engagement of this compound with its primary targets initiates a cascade of downstream cellular events, ultimately leading to observable changes in cell behavior.

Impact on Key Signaling Cascades (e.g., EGFR signaling, cell proliferation, apoptosis pathways)

By inhibiting key kinases, this compound can significantly impact critical cellular signaling pathways.

EGFR Signaling: Inhibition of EGFR by quinazoline-based compounds effectively blocks the downstream signaling cascades that are crucial for cancer cell proliferation and survival. This includes the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways. The blockade of these pathways can halt the progression of the cell cycle and promote programmed cell death (apoptosis). Western blot analyses of cells treated with EGFR inhibitors typically show a reduction in the phosphorylation of EGFR and its downstream effectors like Akt and ERK.

Cell Proliferation: By interfering with signaling pathways that control cell cycle progression, this compound can induce cell cycle arrest. For example, inhibition of CDKs, which are master regulators of the cell cycle, can lead to an accumulation of cells in specific phases of the cell cycle, such as G1 or G2/M, thereby preventing their proliferation.

Apoptosis Pathways: The disruption of pro-survival signaling pathways by this compound can trigger the intrinsic apoptotic pathway. This is often characterized by the activation of effector caspases, such as caspase-3, and the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP). Flow cytometry-based assays can be utilized to detect the externalization of phosphatidylserine, a hallmark of early apoptosis, in cells treated with such compounds.

Cellular Phenotype Alterations (e.g., anti-proliferative effects)

The modulation of these signaling pathways by this compound results in distinct changes to the cellular phenotype. The most prominent of these is the inhibition of cell proliferation. Cell viability assays, such as the MTT assay, are commonly used to quantify the anti-proliferative effects of compounds on cancer cell lines. The results are typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Molecular Basis of Selectivity and Off-Target Effects

The therapeutic efficacy of a targeted compound like this compound is intrinsically linked to its selectivity for its intended target over other related proteins. The molecular basis for this selectivity lies in the subtle differences in the amino acid composition and conformation of the ATP-binding pockets of various kinases. The specific chemical structure of this compound, including the size, shape, and chemical properties of its substituents, dictates its ability to fit snugly into the active site of its primary target while having a lower affinity for other kinases.

Lack of Scientific Data Precludes Analysis of Acquired Resistance Mechanisms for this compound

The current body of scientific knowledge extensively covers the broader family of quinazoline derivatives, many of which are known to be potent inhibitors of various enzymes, including epidermal growth factor receptor (EGFR) tyrosine kinases, and are used in targeted cancer therapy. For these related compounds, mechanisms of acquired resistance are well-documented and typically involve:

Target protein mutations: Alterations in the drug's target protein that reduce binding affinity.

Drug metabolism alterations: Changes in the way the body processes the drug, leading to reduced effective concentrations.

Activation of bypass signaling pathways: Cancer cells developing alternative routes to continue their growth and proliferation, circumventing the effects of the drug.

Strategies to overcome resistance to these other quinazoline-based drugs are also a major focus of research and include the development of next-generation inhibitors, combination therapies, and novel therapeutic approaches.

However, it is crucial to note that this information pertains to the general class of quinazoline derivatives and not specifically to this compound. The user's strict requirement to focus solely on this compound cannot be met due to the absence of specific research on this compound's resistance profile.

Consequently, the requested detailed article, including data tables and in-depth research findings on acquired resistance to this compound, cannot be generated. The scientific community has not, to date, published findings that would allow for a scientifically accurate and specific discussion on this topic as outlined.

Preclinical Pharmacological Research and Efficacy Assessment of N Isopropyl 4 Quinazolineamine Analogs

Evaluation in Advanced In Vitro Disease Models

The initial stages of preclinical assessment for N-Isopropyl-4-quinazolineamine analogs have centered on a variety of in vitro models designed to determine their biological activity against cancer cells and pathogenic microorganisms.

Research into this compound analogs has revealed significant bioactivity in cell-based assays, particularly against bacterial strains. A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov These studies have demonstrated that the substitution patterns on the quinazoline (B50416) core play a crucial role in their antimicrobial efficacy.

The antibacterial activity of these compounds has been systematically assessed against a panel of both Gram-positive and Gram-negative bacteria. Kirby-Bauer assays and minimum inhibitory concentration (MIC) assays have been employed to quantify their potency. For instance, several analogs have shown potent activity against Escherichia coli and Staphylococcus aureus. nih.gov One notable lead compound from this series exhibited MIC values of 3.9 µg/mL against E. coli, S. aureus, and Staphylococcus epidermidis, and 7.8 µg/mL against methicillin-resistant S. aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of a Lead this compound Analog
Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Escherichia coli3.9
Staphylococcus aureus3.9
Staphylococcus epidermidis3.9
Methicillin-resistant Staphylococcus aureus (MRSA)7.8

In the realm of oncology, the broader class of quinazoline derivatives has been extensively studied for its anticancer potential. nih.gov These compounds have been evaluated against various human cancer cell lines, demonstrating cytostatic and cytotoxic effects. While specific data on this compound analogs in this context is emerging, the general mechanism for many quinazoline-based anticancer agents involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

The antifungal activity of quinazoline derivatives has also been a subject of investigation. Studies on various substituted quinazolinones have shown that these compounds can exhibit inhibitory effects against different fungal strains. The introduction of specific chemical moieties to the quinazoline scaffold has been found to enhance their antifungal properties, suggesting a potential avenue for the development of this compound-based antifungal agents.

While standard 2D cell culture provides fundamental insights, co-culture and 3D cell culture models offer a more physiologically relevant environment for assessing drug efficacy by mimicking the complex interactions within tissues. At present, specific studies detailing the evaluation of this compound analogs in co-culture or 3D spheroid models are not extensively available in the public domain. The application of these advanced in vitro systems would be a logical next step in the preclinical assessment of promising lead compounds to better predict their in vivo performance.

Efficacy Studies in Relevant In Vivo Animal Models

For anticancer drug development, xenograft and syngeneic tumor models are the gold standard for in vivo efficacy testing. nih.gov Xenograft models involve the implantation of human cancer cells into immunocompromised mice, while syngeneic models use cancer cells from the same genetic background as the immunocompetent mouse strain. Although the broader class of quinazoline derivatives has undergone extensive in vivo testing in such models, leading to the development of several FDA-approved anticancer drugs, specific in vivo efficacy data for this compound analogs in xenograft or syngeneic tumor models is not yet widely reported in peer-reviewed literature.

The in vitro antibacterial and antifungal activity of this compound analogs points towards their potential utility in treating infectious diseases. To validate this, efficacy studies in relevant animal models of infection are necessary. While some quinoline (B57606) derivatives, a related class of compounds, have shown in vivo efficacy in murine models of Clostridium difficile infection, specific in vivo studies for this compound analogs in animal models of bacterial or fungal diseases are limited in the currently available scientific literature.

Pharmacodynamic (PD) biomarker analysis is crucial for understanding the mechanism of action of a drug and for confirming target engagement in vivo. This can involve measuring changes in specific proteins or signaling pathways in response to drug treatment. For this compound analogs, while in vitro studies suggest mechanisms related to the inhibition of bacterial growth or cancer cell proliferation, detailed in vivo pharmacodynamic biomarker studies in preclinical species have not been extensively documented. Future research will likely focus on identifying and validating such biomarkers to guide the clinical development of these promising compounds.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

The preclinical development of novel therapeutic agents, such as this compound and its analogs, necessitates a thorough understanding of their pharmacokinetic and pharmacodynamic profiles. This section details the absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species and explores the critical relationship between drug exposure and the observed pharmacological effects in animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Preclinical ADME studies are fundamental in assessing the drug-like properties of a compound. While specific data for this compound is not extensively available in the public domain, research on structurally related quinazoline derivatives provides valuable insights into the likely ADME profile of this class of compounds.

The metabolism of quinazoline derivatives has been investigated in rodent models. For instance, a study on 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one in bile-duct cannulated rats led to the identification of seven metabolites from bile and urine. nih.gov This indicates that the quinazoline scaffold is susceptible to metabolic transformation in vivo. The primary routes of metabolism for this class of compounds often involve oxidation and conjugation.

In vitro metabolic stability assays performed on a series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives, which are analogs of this compound, have also been conducted to assess their potential pharmacokinetic properties. researchgate.net Such studies are crucial in the early stages of drug discovery to select compounds with favorable metabolic profiles.

Pharmacokinetic studies on the quinazoline antifolate ICI D1694 in mice and rats have revealed rapid clearance. nih.gov In rats, the clearance was reported to be 10.7 ml min⁻¹ kg⁻¹, with a terminal half-life of 30 minutes. nih.gov The primary route of excretion for ICI D1694 in rats was found to be biliary, accounting for 65% of the administered dose within 4 hours, compared to 12% excreted in the urine. nih.gov Furthermore, a high degree of plasma protein binding (≥90%) was observed for this compound in rat plasma. nih.gov In mice, the clearance of ICI D1694 was even more rapid at 27 ml min⁻¹ kg⁻¹. nih.gov While the oral bioavailability of ICI D1694 was low, it was fully bioavailable following intraperitoneal administration. nih.gov

Table 1: Pharmacokinetic Parameters of ICI D1694 in Preclinical Species

ParameterRatMouse
Clearance (CL) 10.7 ml min⁻¹ kg⁻¹27 ml min⁻¹ kg⁻¹
Terminal Half-life (t₁/₂β) 30 min30 min
Primary Route of Excretion Biliary (65%)Biliary (predominantly)
Plasma Protein Binding ≥90%Not Reported
Bioavailability (Oral) ~10%-20%Not Reported
Bioavailability (i.p.) Fully BioavailableFully Bioavailable
Data sourced from a study on the quinazoline antifolate ICI D1694. nih.gov

Correlation of Exposure with Pharmacological Response in Preclinical Models

Establishing a clear link between the concentration of a drug in the body and its therapeutic effect is a cornerstone of preclinical development. For quinazoline derivatives, in vivo studies have demonstrated a dose-dependent pharmacological response.

In a preclinical model of cancer, a quinazoline derivative, compound 5k, was evaluated in a MGC-803 xenograft mouse model. nih.gov Treatment with this compound resulted in a significant, dose-dependent reduction in tumor size. nih.gov Specifically, at doses of 40 and 80 mg/kg/day, tumor size was reduced by 81.6% and 96.1%, respectively. nih.gov This demonstrates a clear exposure-response relationship, where higher doses of the drug lead to a greater therapeutic effect. Such data is critical for determining the potential therapeutic window and for guiding dose selection in future clinical studies.

Table 2: In Vivo Efficacy of Quinazoline Derivative 5k in a Xenograft Mouse Model

Dose (mg/kg/day)Tumor Size Reduction
4081.6%
8096.1%
Data from a study on the quinazoline derivative 5k in an MGC-803 xenograft mouse model. nih.gov

The collective preclinical data on quinazoline analogs suggest that compounds of this class, including this compound, are likely to undergo significant metabolism and be primarily excreted via the biliary route. The demonstrated in vivo efficacy of related compounds, with a clear correlation between exposure and pharmacological response, underscores the therapeutic potential of this chemical scaffold. Further studies are warranted to fully characterize the specific PK/PD profile of this compound.

Computational Chemistry and Rational Design Strategies for N Isopropyl 4 Quinazolineamine Derivatives

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. By understanding the architecture of the target's binding site, SBDD methods aim to design ligands that fit with high affinity and specificity. This approach has been widely applied to the broader class of quinazoline (B50416) derivatives to guide the synthesis of potent inhibitors for various therapeutic targets, including kinases.

Molecular Docking and Binding Pose Prediction

Molecular docking is a cornerstone of SBDD, used to predict the preferred orientation (the "pose") of a ligand when bound to a protein target. This computational technique simulates the interaction between a ligand, such as a derivative of N-Isopropyl-4-quinazolineamine, and the active site of a receptor, calculating a score that estimates the binding affinity.

In studies involving quinazoline derivatives, molecular docking has been instrumental in identifying key interactions with protein targets like Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Aurora A kinase. For instance, docking studies on 4-anilino quinazolines revealed significant binding affinities, with calculated binding energies for some derivatives being more favorable than the standard inhibitor Erlotinib. The analysis of docking poses typically identifies crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-protein complex. For example, the nitrogen atoms in the quinazoline ring and the amino group are frequently predicted to form hydrogen bonds with key residues in the kinase hinge region, such as Met769 in EGFR. These predictions are vital for understanding structure-activity relationships (SAR) and for designing modifications to the this compound scaffold to enhance binding.

Table 1: Example Molecular Docking Results for Quinazoline Derivatives Against EGFR Tyrosine Kinase Note: This table presents illustrative data from studies on analogous quinazoline compounds to demonstrate the typical output of molecular docking analyses.

Compound IDTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
SGQ4EGFR-TK (1M17)-7.46Not Specified
DMUQ5EGFR-TK (1M17)-7.31Not Specified
6AUQ6EGFR-TK (1M17)-6.85Not Specified
PTQ8EGFR-TK (1M17)-6.74Not Specified
Erlotinib (Standard)EGFR-TK (1M17)-3.84Not Specified

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements and interactions of all atoms in the system, MD can assess the stability of the predicted binding pose and provide a more refined understanding of the binding event.

MD simulations have been employed to investigate the stability of complexes between quinazoline derivatives and their protein targets. These simulations can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds. For quinazoline-2,4,6-triamine derivatives targeting EGFR-TK, MD simulations confirmed that a hydrogen bond with the key residue Met769 showed high occupancy, indicating a stable and persistent interaction. Such analyses are crucial for validating docking results and ensuring that the designed this compound derivatives can form stable, long-lasting interactions with their intended target.

Free Energy Calculations for Binding Affinity

For a more quantitative prediction of binding affinity, free energy calculations are employed. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide rigorous, physics-based estimations of the free energy of binding (ΔG_bind). These calculations can accurately predict how modifications to a ligand, such as an this compound derivative, will affect its binding potency.

While computationally intensive, these methods are increasingly used in drug discovery. For quinazoline derivatives, there is a demonstrated consistency between calculated binding free energies and experimental IC50 values. The ability to accurately predict the binding affinity of novel this compound analogs before their synthesis allows for the prioritization of the most promising candidates, thereby saving significant time and resources in the drug development pipeline.

Ligand-Based Drug Design (LBDD) Approaches

When the three-dimensional structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methods become essential. LBDD leverages the chemical and structural information from a set of known active and inactive molecules to derive a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, a QSAR model would be developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and relating them to their measured potencies through a mathematical equation.

Studies on quinazoline derivatives have successfully used 2D and 3D-QSAR models to predict anticancer activity. For example, a 3D-QSAR model for quinazoline compounds targeting osteosarcoma yielded high predictive power, with strong correlation coefficients (R²) and cross-validation coefficients (Q²). The contour maps generated from these models provide a visual guide, indicating regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. This information can directly guide the design of new this compound derivatives with potentially improved biological profiles.

Table 2: Example Statistical Parameters for a 3D-QSAR Model of Quinazoline Derivatives Note: This table shows typical validation metrics for a QSAR model, based on studies of related quinazoline compounds.

ParameterValueDescriptionReference
Q² (Cross-validated R²)0.630Measures the predictive ability of the model during internal validation.
R² (Non-cross-validated R²)0.987Measures the correlation between predicted and actual activity for the training set.
SEE (Standard Error of Estimate)0.050Indicates the absolute error of the predictions.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This "pharmacophore" can be generated from a single potent ligand bound to its receptor or by aligning a set of active molecules.

Once a pharmacophore model is established for a series of active quinazoline-based compounds, it can be used in several ways. It can serve as a 3D query to screen large virtual libraries for new molecules that match the pharmacophore, potentially identifying novel scaffolds. Alternatively, it can be used for de novo design, where new molecular structures are built from fragments to fit the pharmacophore model. This approach allows for the creative design of novel this compound derivatives that retain the key features required for biological activity while possessing unique structural characteristics.

Virtual Screening and Library Design for Novel this compound Scaffolds

Virtual screening has emerged as a powerful computational technique to identify promising lead compounds from large chemical databases. This approach can be broadly categorized into ligand-based and structure-based methods, both of which are applicable to the discovery of novel this compound derivatives.

Ligand-Based Virtual Screening: In the absence of a high-resolution 3D structure of the biological target, ligand-based methods can be employed. These approaches leverage the information from known active compounds to identify new molecules with similar properties. For the this compound scaffold, this could involve:

Pharmacophore Modeling: A pharmacophore model can be developed based on the key chemical features of known active this compound analogues. This model represents the essential steric and electronic properties required for biological activity. The model can then be used to screen large compound libraries to identify molecules that match the pharmacophore query.

Similarity Searching: This method involves searching for molecules that are structurally similar to a known active this compound derivative. Similarity can be assessed based on 2D fingerprints or 3D shape and electrostatic comparisons.

Structure-Based Virtual Screening: When the 3D structure of the target protein is available, structure-based virtual screening, primarily through molecular docking, becomes a valuable tool. This process involves computationally predicting the preferred binding orientation of a ligand to its target protein. For this compound derivatives, this would entail:

Molecular Docking: A library of virtual compounds based on the this compound scaffold can be docked into the active site of the target protein. The docking scores, which estimate the binding affinity, are then used to rank the compounds and prioritize a smaller subset for experimental testing. For instance, in the context of targeting a specific kinase, the N-isopropyl group and the quinazoline core would be positioned within the ATP-binding pocket to maximize favorable interactions.

Library Design for Novel Scaffolds: The design of focused chemical libraries is crucial for efficient lead discovery. For the this compound scaffold, a combinatorial library can be designed by systematically modifying different positions of the quinazoline ring. For example, various substituents can be introduced at the 2-position and on the amino group at the 4-position to explore the structure-activity relationship (SAR). The design of these libraries can be guided by computational predictions of drug-like properties, such as ADME (absorption, distribution, metabolism, and excretion) and toxicity, to enhance the probability of identifying viable drug candidates.

Table 1: Virtual Screening Approaches for this compound Derivatives

Approach Description Requirements Application Example
Ligand-Based Utilizes information from known active compounds.A set of known active ligands.Identifying novel kinase inhibitors by creating a pharmacophore model from known this compound-based inhibitors.
Structure-Based Relies on the 3D structure of the biological target.High-resolution 3D structure of the target protein.Docking a virtual library of this compound derivatives into the ATP-binding site of a target kinase to predict binding affinities.

Application of Machine Learning and Artificial Intelligence in Quinazoline Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery, and these technologies are being increasingly applied to the design and optimization of quinazoline-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For this compound derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. biotech-asia.orgmdpi.com These models provide contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. biotech-asia.org This information is invaluable for guiding the rational design of more potent analogues.

Predictive Modeling for Activity and Properties: Machine learning algorithms can be trained on existing data to build predictive models for various endpoints, including biological activity, selectivity, and ADME/Tox properties. For instance, a model could be developed to predict the inhibitory activity of novel this compound derivatives against a specific target kinase based on their structural features. This allows for the rapid in silico evaluation of large numbers of virtual compounds, prioritizing those with the highest predicted activity and most favorable drug-like properties for synthesis and experimental testing.

De Novo Design and Generative Models: A particularly exciting application of AI in drug discovery is de novo design, where algorithms generate entirely new molecular structures with desired properties. frontiersin.orgnih.gov Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. frontiersin.orgemerginginvestigators.org These models can then be used to generate novel quinazoline-based scaffolds, including derivatives of this compound, that are predicted to be active against a specific biological target. This approach has the potential to explore vast regions of chemical space and identify truly innovative drug candidates that might not be conceived through traditional medicinal chemistry approaches.

Table 2: Machine Learning and AI Applications in Quinazoline Discovery

Technique Description Application to this compound
3D-QSAR Correlates 3D molecular properties with biological activity.Guiding the design of new derivatives with enhanced potency by identifying key structural features for optimal target interaction. biotech-asia.orgmdpi.com
Predictive Modeling Builds models to predict activity, selectivity, and ADME/Tox properties.Prioritizing virtual compounds for synthesis by predicting their biological activity and drug-like properties.
Generative Models Generates novel molecular structures with desired properties.Designing entirely new this compound analogues with predicted high affinity and selectivity for a therapeutic target. frontiersin.orgnih.gov

Future Research Directions and Translational Perspectives for N Isopropyl 4 Quinazolineamine

Development of Novel Therapeutic Applications Beyond Current Indications

While the initial focus of research on N-Isopropyl-4-quinazolineamine derivatives has been in the realm of antibacterial agents, the broader family of quinazolines exhibits a remarkable spectrum of biological activities. mdpi.comrsc.orgresearchgate.net Future research should systematically explore the potential of this compound and its analogues in other therapeutic areas.

Anticancer Activity: The quinazoline (B50416) core is a well-established pharmacophore in oncology, with several approved drugs targeting protein kinases. nih.govmdpi.comnih.govnih.gov Investigations into the anticancer potential of this compound could focus on its ability to inhibit key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.govekb.eg A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have shown broad-spectrum antitumor activity, suggesting that modifications to the quinazoline core can yield potent anticancer agents. researchgate.net

Antiviral Properties: Certain quinazoline derivatives have demonstrated promising antiviral activity. nih.govresearchgate.netnih.gov For instance, some (quinazolin-4-ylamino)methyl-phosphonates have shown activity against the Tobacco mosaic virus (TMV). nih.gov Future studies could involve screening this compound and its derivatives against a panel of viruses to identify potential antiviral leads.

Anti-inflammatory Effects: The anti-inflammatory potential of quinazolines is another promising avenue for research. nih.govnih.govmdpi.com Derivatives of quinazolin-4-one have exhibited significant anti-inflammatory activity in preclinical models. nih.gov Given the role of inflammation in a multitude of diseases, exploring the anti-inflammatory properties of this compound could lead to the development of novel treatments for chronic inflammatory conditions.

Design of Multi-Targeting and Hybrid Quinazoline Derivatives

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to enhance therapeutic efficacy and overcome drug resistance. The quinazoline scaffold is particularly amenable to the design of multi-target agents and hybrid molecules.

Multi-Target Kinase Inhibitors: Given the promiscuous nature of some kinase inhibitors, rationally designing this compound derivatives to simultaneously inhibit multiple kinases involved in a specific disease pathway is a viable strategy. For example, dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) have been explored in cancer therapy. ekb.eg

Hybrid Molecules: The synthesis of hybrid compounds that combine the this compound pharmacophore with other bioactive moieties could lead to novel drugs with synergistic or additive effects. This approach has been successfully employed with other quinazoline derivatives, creating hybrids with enhanced biological activities.

Advancements in Synthetic Methodologies for Sustainable Production

The development of environmentally friendly and efficient synthetic methods is crucial for the sustainable production of pharmaceuticals. Research into the synthesis of this compound and its derivatives should prioritize green chemistry principles.

Green Synthesis Approaches: Recent advancements in the synthesis of quinazolines have focused on microwave-assisted reactions, the use of green solvents, and catalyst-free methods. researchgate.nettandfonline.comresearchgate.netnih.gov These approaches offer advantages such as reduced reaction times, lower energy consumption, and minimized waste generation. For instance, the use of deep eutectic solvents and microwaves has been successfully applied to the synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net

Catalytic Systems: The development of novel and recyclable catalysts can significantly improve the sustainability of quinazoline synthesis. nih.govresearchgate.net Metal-free synthetic methods and the use of efficient organocatalysts are promising areas of investigation that can lead to more practical and environmentally benign production processes. nih.gov

Integration of Systems Biology and Omics Data in Mechanistic Understanding

A deeper understanding of the mechanism of action of this compound is essential for its rational development. The integration of systems biology and multi-omics data can provide a holistic view of the cellular response to the compound.

Transcriptomics, Proteomics, and Metabolomics: Analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells treated with this compound can help identify its primary targets and off-target effects. This multi-omics approach can reveal the signaling pathways and cellular processes modulated by the compound, offering insights into its therapeutic and potential toxic effects.

Computational Modeling: Computational systems biology can be used to construct network models of the interactions between this compound and cellular components. These models can help predict the compound's effects on cellular behavior and identify potential biomarkers for treatment response.

Innovative Preclinical Models for Enhanced Predictive Capacity

The translation of preclinical findings to clinical success is a major challenge in drug development. The use of more physiologically relevant preclinical models can improve the predictive capacity of efficacy and toxicity studies.

Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening of small molecules. nih.govnih.govoaepublish.commdpi.com Its genetic tractability, rapid development, and optical transparency make it an ideal system for assessing the efficacy and toxicity of this compound derivatives in a whole-organism context. nih.govoaepublish.com Zebrafish models have been successfully used to study hematopoiesis and for screening compounds with antileukemic activity. nih.gov

Q & A

Q. What are the common synthetic routes for N-Isopropyl-4-quinazolineamine, and how are intermediates purified?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 4-chloroquinazoline derivatives with isopropylamine. For example, reacting 4-chloro-2-(substituted phenyl)quinazoline with excess isopropylamine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux, catalyzed by triethylamine (Et₃N) to neutralize HCl byproducts . Purification often employs recrystallization from acetone/water mixtures, followed by characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How is the structural identity of this compound validated post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation, particularly for novel derivatives. For routine validation, use a combination of spectroscopic techniques:

  • NMR : Verify proton environments (e.g., quinazoline aromatic protons at δ 7.5–8.5 ppm, isopropyl CH₃ groups at δ 1.2–1.4 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Match calculated and observed C, H, N percentages (±0.4% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for anti-inflammatory activity?

Methodological Answer:

  • Substituent Variation : Systematically modify substituents on the quinazoline core (e.g., electron-withdrawing groups at C-6/C-7 to enhance binding to cyclooxygenase-2).
  • In Silico Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., COX-2, TNF-α). Validate predictions with in vitro enzyme inhibition assays .
  • Pharmacophore Modeling : Identify critical moieties (e.g., the isopropylamine group’s role in solubility and membrane permeability) .

Q. What experimental strategies resolve contradictions in reported biological activity data for quinazoline derivatives?

Methodological Answer:

  • Reproducibility Checks : Replicate studies under standardized conditions (e.g., cell line ATCC validation, uniform assay protocols).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding variables (e.g., solvent effects in cytotoxicity assays).
  • Dose-Response Curves : Calculate precise IC₅₀/EC₅₀ values to compare potency across studies .

Q. How can molecular docking guide the design of this compound derivatives with enhanced antitumor activity?

Methodological Answer:

  • Target Selection : Focus on kinases (e.g., EGFR, VEGFR) or DNA topoisomerases implicated in cancer.
  • Docking Protocols : Use PDB structures (e.g., EGFR: 1M17) and define binding pockets with GRID or MOE. Optimize ligand conformations using Monte Carlo algorithms.
  • Validation : Correlate docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with in vitro cytotoxicity (e.g., MTT assay in MCF-7 or HeLa cells) .

Q. What are best practices for managing and sharing research data on quinazoline derivatives?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Repositories : Deposit spectral data in Chemotion or nmrXiv, and biological data in RADAR4Chem.
  • Metadata : Include synthesis conditions (temperature, solvent), purity (HPLC traces), and assay protocols (ISO standards).
  • ELNs : Use electronic lab notebooks (e.g., Chemotion ELN) for real-time data tracking and collaboration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.